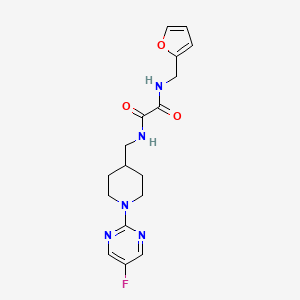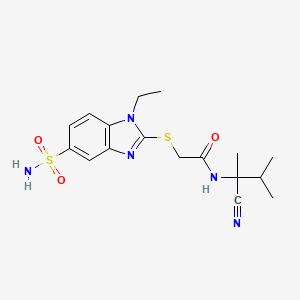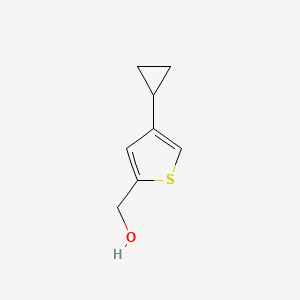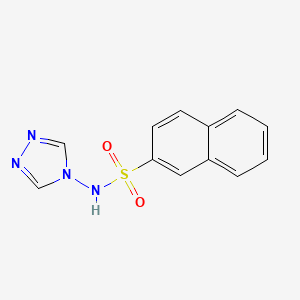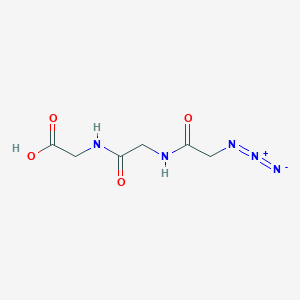
N3-Gly-Gly-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-Gly-Gly-Gly-OH is a compound that contains an azide group and a tripeptide sequence of glycine residues. It is commonly used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound is known for its high solubility and versatility in various chemical reactions, particularly in the formation of artificial multi-domain proteins .
准备方法
Synthetic Routes and Reaction Conditions
N3-Gly-Gly-Gly-OH is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Attachment of the first glycine residue: The first glycine residue is attached to the resin through its carboxyl group.
Coupling of subsequent glycine residues: The second and third glycine residues are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU or HATU.
Introduction of the azide group: The azide group is introduced at the N-terminus of the tripeptide sequence using azidation reagents.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
化学反应分析
Types of Reactions
N3-Gly-Gly-Gly-OH undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as DBCO or BCN.
Common Reagents and Conditions
CuAAC: Requires copper(I) catalysts, typically CuSO4 and sodium ascorbate, in aqueous or organic solvents.
Major Products
Triazole derivatives: Formed from CuAAC reactions.
Cycloaddition products: Formed from SPAAC reactions.
科学研究应用
N3-Gly-Gly-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of artificial multi-domain proteins and other biotechnological products.
作用机制
The mechanism of action of N3-Gly-Gly-Gly-OH primarily involves its role as a click chemistry reagent. The azide group in the compound reacts with alkyne groups to form stable triazole rings through CuAAC or SPAAC reactions . These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and molecular labeling .
相似化合物的比较
Similar Compounds
N3-Gly-Gly-OH: Contains a dipeptide sequence and an azide group, used in similar click chemistry applications.
N3-Gly-Gly-Gly-Gly-Gly-OH: Contains a pentapeptide sequence and an azide group, offering higher solubility and flexibility in bioconjugation.
Uniqueness
N3-Gly-Gly-Gly-OH is unique due to its optimal balance of solubility and reactivity. The tripeptide sequence provides sufficient flexibility for various chemical reactions while maintaining high solubility in aqueous solutions .
属性
IUPAC Name |
2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O4/c7-11-10-2-5(13)8-1-4(12)9-3-6(14)15/h1-3H2,(H,8,13)(H,9,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMEZNHAILDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2598286.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598287.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2598288.png)
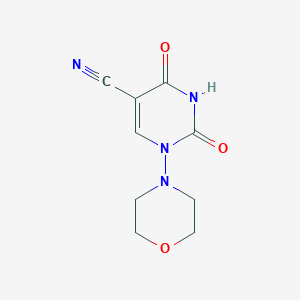
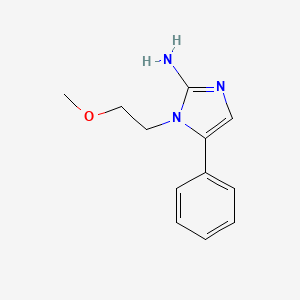
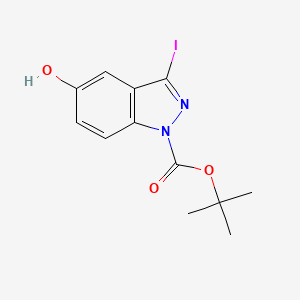
![4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598298.png)

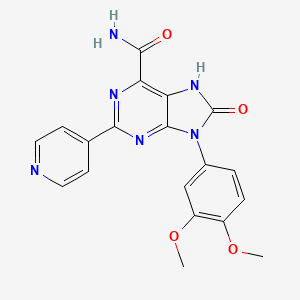
![ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2598301.png)
